REACTION_SMILES
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[C:24](=[O:25])([OH:26])[O-:27].[CH3:18][CH2:19][O:20][C:21](=[O:22])[CH3:23].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([CH2:10][C:11]#[N:12])[cH:7][cH:8][cH:9]1.[Na+:28].[OH2:13].[OH2:14].[Sn:15]([Cl:16])[Cl:17]>>[NH2:1][c:4]1[cH:5][c:6]([CH2:10][C:11]#[N:12])[cH:7][cH:8][cH:9]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCc1cccc([N+](=O)[O-])c1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
N#CCc1cccc(N)c1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |